
Tigloyl-L-carnitine-d3 (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tigloyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of Tigloyl-L-carnitine chloride. This compound is primarily used in scientific research, particularly in studies involving stable isotopes. Deuterium labeling is a technique where hydrogen atoms in a molecule are replaced with deuterium, a stable isotope of hydrogen. This modification can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Tigloyl-L-carnitine-d3 (chloride) are not well-documented. Typically, the production of deuterium-labeled compounds involves specialized facilities equipped to handle isotopic labeling. These facilities use advanced techniques to ensure the purity and consistency of the labeled compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Tigloyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
The specific reagents and conditions used in the reactions of Tigloyl-L-carnitine-d3 (chloride) depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from the reactions of Tigloyl-L-carnitine-d3 (chloride) depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
Tigloyl-L-carnitine-d3 (chloride) has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving stable isotopes to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the metabolic fate of compounds
Mécanisme D'action
The mechanism of action of Tigloyl-L-carnitine-d3 (chloride) involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. This provides valuable information on the pharmacokinetics and metabolism of the compound, aiding in the development of new drugs and therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tigloyl-L-carnitine chloride: The non-deuterated version of Tigloyl-L-carnitine-d3 (chloride).
L-Carnitine: A naturally occurring compound involved in the transport of fatty acids into mitochondria for energy production.
Acetyl-L-carnitine: A derivative of L-carnitine that has been acetylated, commonly used in studies involving brain function and cognitive health
Uniqueness
Tigloyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for more precise tracking and quantitation of the compound in biological systems, making it a valuable tool in drug development and metabolic studies .
Propriétés
Formule moléculaire |
C12H22ClNO4 |
|---|---|
Poids moléculaire |
282.78 g/mol |
Nom IUPAC |
[(2R)-3-carboxy-2-[(E)-2-methylbut-2-enoyl]oxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H21NO4.ClH/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5;/h6,10H,7-8H2,1-5H3;1H/b9-6+;/t10-;/m1./s1/i3D3; |
Clé InChI |
PNDHRANMFFUOLD-PIBOUNTKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)/C(=C/C)/C.[Cl-] |
SMILES canonique |
CC=C(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




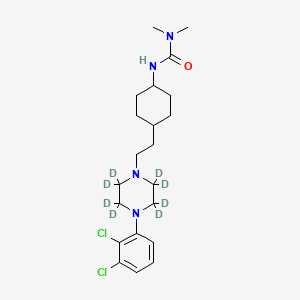
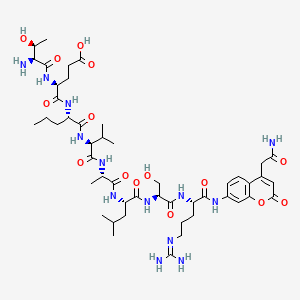
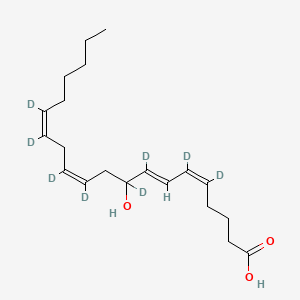
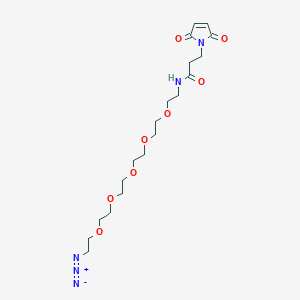
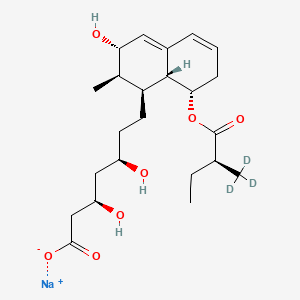
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12418235.png)
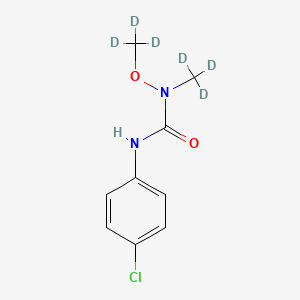
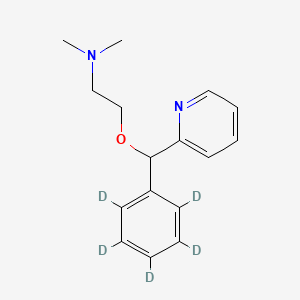
![2-[1-[4-[(1S,13S)-3-amino-7-chloro-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-15-yl]butyl]triazol-4-yl]-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B12418249.png)
![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)

![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
